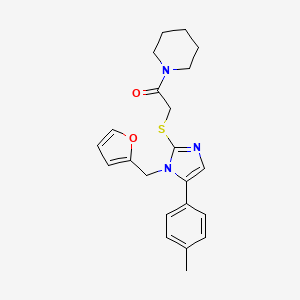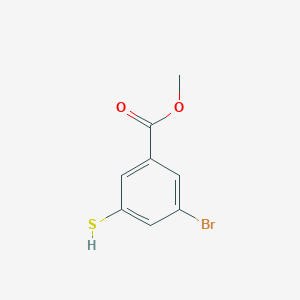![molecular formula C21H22N4O6S2 B2359814 diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate CAS No. 896329-57-0](/img/structure/B2359814.png)
diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C21H22N4O6S2 and its molecular weight is 490.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Plus précisément, les composés KM11 et KM16 ont démontré une activité modérée contre les lignées cellulaires VERO et 786-O .
- Le composé KM11 a présenté la zone d'inhibition la plus importante contre divers micro-organismes, y compris Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa et Escherichia coli .
- De plus, les composés KM13 et KM16 ont montré une bonne activité contre Candida albicans (CA), un pathogène fongique courant .
- Les dérivés d'indole ont été étudiés pour leurs activités pharmacologiques, notamment leurs effets antimicrobiens et anti-inflammatoires .
Activité Anti-Proliférative
Activité Anti-Microbienne
Potentiel Biologique des Dérivés d'Indole
Dérivés de Thiophène comme Inhibiteurs de COX, 5-LOX et TNF-α
En résumé, ce composé présente des activités anti-prolifératives et antimicrobiennes prometteuses, ce qui en fait un candidat intéressant pour des recherches et des développements ultérieurs. Ses parties indole et thiophène contribuent à son potentiel biologique. Les chercheurs peuvent explorer ses applications dans la découverte de médicaments, les agents antimicrobiens et les voies liées à l'inflammation. N'oubliez pas que des études supplémentaires sont nécessaires pour élucider complètement ses mécanismes et son potentiel thérapeutique. 🌟 .
Mécanisme D'action
Target of Action
The primary target of this compound is the HIV-1 virus . The compound is part of a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives that have been synthesized and evaluated for their in vitro anti-HIV-1 activity .
Mode of Action
The compound interacts with its target, the HIV-1 virus, by binding into the active site of the integrase (IN) enzyme . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase enzyme, which is essential for the replication of the HIV-1 virus .
Biochemical Pathways
The compound affects the viral replication pathway of the HIV-1 virus . By inhibiting the integrase enzyme, the compound prevents the virus from integrating its genetic material into the host cell’s DNA, a crucial step in the viral replication process .
Pharmacokinetics
The compound has been evaluated for its in vitro anti-hiv-1 activity, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits moderate inhibitory properties against the HIV-1 virus . In particular, compounds 11e and 11b, which are part of the same series as the compound , exhibited the highest activity among the synthesized compounds, with an inhibition rate of 51% and 48% at a concentration of 100 μM, respectively .
Action Environment
The action of the compound is influenced by the cellular environment of the host organism . The compound has been tested in Hela cell cultures, a type of human cell line, indicating that it is active in a human cellular environment . .
Propriétés
IUPAC Name |
diethyl 3-methyl-5-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-5-30-18(27)14-11(3)15(19(28)31-6-2)33-17(14)23-16(26)12(4)32-20-22-13-9-7-8-10-25(13)21(29)24-20/h7-10,12H,5-6H2,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFSTOYDDNCQCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

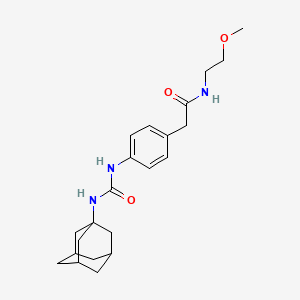
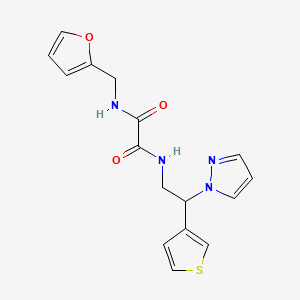
![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)
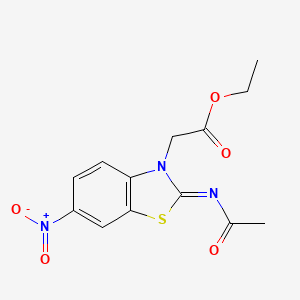
![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)
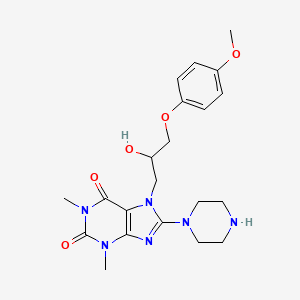
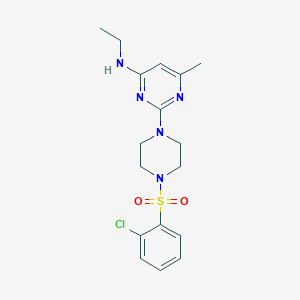
![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
